molecular formula C12H20N4O B7926366 (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide

Cat. No.: B7926366
M. Wt: 236.31 g/mol
InChI Key: AAXWEXJSOYAKJL-RGURZIINSA-N
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Description

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide is a chiral secondary amine derivative featuring a pyrazine heterocycle and an isopropyl group. The compound’s structure combines a propionamide backbone with a pyrazin-2-yl-ethyl substituent, imparting unique electronic and steric properties. Pyrazine rings are known for their electron-deficient aromatic systems, which can influence intermolecular interactions and binding affinity in biological or catalytic contexts .

Properties

IUPAC Name

(2S)-2-amino-N-propan-2-yl-N-(1-pyrazin-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8(2)16(12(17)9(3)13)10(4)11-7-14-5-6-15-11/h5-10H,13H2,1-4H3/t9-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWEXJSOYAKJL-RGURZIINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C1=NC=CN=C1)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C(C)C)C(C)C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrazine, isopropylamine, and propionamide.

    Formation of Intermediate: The pyrazine is first alkylated with an appropriate alkylating agent to introduce the 1-pyrazin-2-yl-ethyl group.

    Amidation Reaction: The intermediate is then reacted with isopropylamine and propionamide under controlled conditions to form the final product.

    Chiral Resolution: The chiral center at the 2-amino position is resolved using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or pyrazine moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine or amino groups.

    Reduction: Reduced forms of the compound, potentially altering the pyrazine ring or amino group.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Research indicates that (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide exhibits notable biological properties, particularly in the context of cancer therapy:

  • Inhibition of Apoptosis Proteins : The compound has been studied for its ability to inhibit apoptosis proteins, which are crucial in regulating cell death. This inhibition can lead to selective toxicity towards rapidly proliferating cancer cells, making it a candidate for cancer treatment by promoting apoptosis in malignant cells.
  • Mechanism of Action : Interaction studies reveal that this compound can bind to proteins involved in apoptosis pathways, specifically inhibiting the interaction between Smac proteins and Inhibitor of Apoptosis Proteins (IAPs). This mechanism positions it as a promising agent for further development in cancer therapies.

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide selectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to target IAPs has been highlighted as a significant mechanism contributing to its anticancer effects.

Case Study 2: Pharmacological Profiling

Pharmacological profiling of (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide has shown promising results in reducing tumor growth in animal models. The compound's selective toxicity towards cancer cells while sparing normal cells presents an exciting avenue for therapeutic development.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several derivatives, differing primarily in the heterocyclic ring system, alkyl substituents, or stereochemistry. Below is a comparative analysis:

Table 1: Key Structural and Molecular Differences
Compound Name Heterocycle/Substituent Variation Molecular Formula CAS Number Key Features
(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide Pyrazine ring C13H21N5O Not explicitly provided Pyrazine’s electron-deficient ring; isopropyl and ethyl branching.
(S)-2-Amino-N-isopropyl-N-(1-thiazol-2-yl-ethyl)-propionamide Thiazole ring (sulfur-containing) Not provided Not provided Thiazole’s sulfur atom may enhance polar interactions compared to pyrazine .
(S)-2-Amino-N-(1-benzyl-piperidin-3-ylmethyl)-N-isopropyl-propionamide Benzyl-piperidine substituent C19H31N3O 1254927-47-3 Piperidine’s nitrogen offers basicity; benzyl group increases hydrophobicity .
(S)-2-Amino-N-cyclopropyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-propionamide Cyclopropyl and methyl-pyrrolidine groups Not provided 926256-17-9 Cyclopropyl’s ring strain may affect conformational flexibility .
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide Thiophene ring with oxo group C12H18N2O2S 1955560-55-0 Thiophene’s aromaticity and sulfur atom contrast with pyrazine’s N-rich system .
(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide Pyrrole ring with oxo group Not provided 62642-63-1 Pyrrole’s electron-rich ring may participate in H-bonding or π-stacking .

Electronic and Steric Effects

  • Pyrazine vs. Thiazole/Thiophene: Pyrazine’s two nitrogen atoms create a more electron-deficient system compared to thiazole (one sulfur, one nitrogen) or thiophene (sulfur only).
  • In contrast, cyclopropyl or benzyl groups (e.g., in ) may alter lipophilicity and metabolic stability.

Biological Activity

(S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and apoptosis regulation. This article explores its synthesis, biological mechanisms, and relevant research findings, presenting a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula C12H20N4OC_{12}H_{20}N_{4}O and features a chiral center, making it a specific stereoisomer. Its structure includes an amino group, an isopropyl side chain, and a pyrazine moiety, which are significant for its biological interactions.

Synthesis Methods

The synthesis of (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide can be achieved through various methods:

  • Reagents : The synthesis typically involves the reaction of an amino acid derivative with isopropylamine and a pyrazine derivative.
  • Conditions : Common solvents include dichloromethane or ethanol, with catalysts such as triethylamine or sodium hydroxide to facilitate the reaction.
  • Yield Optimization : Industrial production may utilize automated reactors to optimize yield and purity.

Research indicates that (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide functions primarily as an inhibitor of apoptosis proteins (IAPs). These proteins play crucial roles in regulating cell survival and death:

  • Binding Affinity : The compound has been shown to bind selectively to Smac proteins, inhibiting their interaction with IAPs.
  • Cytotoxicity : It exhibits selective toxicity towards rapidly proliferating cancer cells, promoting apoptosis specifically in malignant cells .

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

Cancer Therapy

  • Inhibition of Cancer Cell Proliferation :
    • The compound has demonstrated significant cytotoxic activity against several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cells .
    • In vitro assays indicate that it promotes cell death in these lines more effectively than traditional chemotherapeutics like cisplatin .
  • Mechanistic Insights :
    • Studies have shown that the compound induces apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
2-Amino-N-isopropyl-N-(2-oxo-2-pyrazin-2-yl-methyl)-acetamideC₁₂H₁₈N₄O₂222.29 g/molContains an acetamide group instead of propionamide
N-Isopropyl carfentanilC₂₃H₃₃N₃O₃370.49 g/molOpioid analgesic with different pharmacological profile
N-Methyl carfentanilC₂₂H₃₁N₃O₂358.46 g/molPotent opioid receptor agonist

This table illustrates the diversity within this chemical class while showcasing the unique structural features of (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide.

Case Studies

Several case studies have focused on the therapeutic potential of (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide:

  • Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to a significant increase in apoptotic cell markers in MDA-MB-231 cells, suggesting its efficacy as a potential anticancer agent .
  • Synergistic Effects with Other Agents : Research indicates that when combined with other chemotherapeutic agents, (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide enhances overall cytotoxicity against resistant cancer cell lines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.